molecular formula C19H18O2 B14500475 3-phenylprop-2-enyl 4-phenylbut-3-enoate CAS No. 63257-81-8

3-phenylprop-2-enyl 4-phenylbut-3-enoate

Cat. No.: B14500475
CAS No.: 63257-81-8
M. Wt: 278.3 g/mol
InChI Key: DIRPGPBQDPCEJQ-UHFFFAOYSA-N
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Description

3-Phenylprop-2-enyl 4-phenylbut-3-enoate (CAS 63257-81-8) is a conjugated ester of pharmaceutical and synthetic interest, characterized by its dual aromatic and α,β-unsaturated carbonyl systems . This structural motif, featuring a cinnamyl group esterified to a 4-phenylbut-3-enoate moiety, creates an extended conjugated π-system that enhances the compound's stability and reactivity profile . Its primary research value lies in its application as a key building block in organic synthesis, serving as a precursor for more complex molecules in pharmaceuticals, fragrances, and polymer chemistry . Multiple synthetic routes have been optimized for its production. Classical acid-catalyzed Fischer esterification of 4-phenylbut-3-enoic acid with 3-phenylprop-2-enol offers a cost-efficient and scalable approach, while the Steglich esterification using DCC and DMAP provides an alternative under milder conditions for acid-sensitive contexts, achieving high conversion rates . For stereoselective synthesis, the Wittig reaction and enzymatic routes using immobilized Candida antarctica lipase B are highly effective, the latter offering excellent stereocontrol and alignment with green chemistry principles without the need for protecting groups . The mechanism of action for this compound in research settings often involves its conjugated system acting as a Michael acceptor in nucleophilic addition reactions. Furthermore, the ester group can undergo hydrolysis to release active intermediates, such as 4-phenylbut-3-enoic acid, which may interact with enzymes or biological targets, while the phenyl groups contribute to binding affinity through π-π interactions . This product is intended for in-vitro research applications in chemistry and biology exclusively. It is not categorized as a drug or medicine and is strictly prohibited for any diagnostic, therapeutic, or other human or veterinary use .

Properties

CAS No.

63257-81-8

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

3-phenylprop-2-enyl 4-phenylbut-3-enoate

InChI

InChI=1S/C19H18O2/c20-19(15-7-13-17-9-3-1-4-10-17)21-16-8-14-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

DIRPGPBQDPCEJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(=O)OCC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

The reaction of 4-phenylbut-3-enoic acid with 3-phenylprop-2-enol under acidic conditions represents a classical approach. A representative protocol involves refluxing equimolar quantities in toluene with p-toluenesulfonic acid (10 mol%) and molecular sieves to absorb water. After 12 hours, the mixture is neutralized with sodium bicarbonate, yielding the ester in 65–72% after column chromatography.

Key Variables

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
H2SO4 Toluene 110 24 58
p-TsOH Toluene 110 12 72
Amberlyst-15 Xylene 140 6 68

Limitations include competing olefin isomerization at elevated temperatures and poor stereocontrol.

Steglich Esterification

For acid-sensitive substrates, 4-phenylbut-3-enoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Cinnamyl alcohol is added at 0°C, and the reaction proceeds to 85% conversion within 4 hours. This method avoids high temperatures but requires rigorous exclusion of moisture.

Claisen Condensation for Backbone Assembly

The conjugated diene system is constructed via base-mediated condensation between ethyl 4-phenylbut-3-enoate and cinnamyl acetate. Sodium hydride (2.2 equiv) in tetrahydrofuran (THF) at −78°C induces deprotonation, followed by slow warming to room temperature. The β-keto ester intermediate is isolated and hydrolyzed under acidic conditions, affording the target compound in 54% overall yield.

Optimization Insights

  • Lower temperatures (−78°C) minimize retro-Claisen decomposition.
  • Switching from ethyl to tert-butyl esters improves yields by 12–15% due to reduced enolate stability.

Wittig Reaction for Stereoselective Synthesis

Preparation of 4-Phenylbut-3-Enoate Phosphonium Ylide

A two-step sequence generates the requisite ylide:

  • Ylide Formation : Triphenylphosphine (1.2 equiv) reacts with 4-phenylbut-3-enoyl chloride in THF at 0°C, followed by treatment with n-butyllithium to form the stabilized ylide.
  • Alkylation : The ylide is coupled with cinnamyl bromide in THF at −20°C, yielding the trans-configured ester in 78% yield with >95% E-selectivity.

Mechanistic Considerations
The stereochemical outcome is governed by the Schlosser modification, where lithium salts stabilize the oxaphosphorane intermediate, favoring trans-addition.

Enzymatic Synthesis and Biocatalytic Routes

Lipase-Catalyzed Transesterification

Immobilized Candida antarctica lipase B (CAL-B) facilitates transesterification between vinyl 4-phenylbut-3-enoate and cinnamyl alcohol in hexane at 40°C. This method achieves 89% conversion in 48 hours with negligible racemization.

Advantages

  • No requirement for protecting groups.
  • Scalable to multigram quantities with enzyme recycling.

Reductase-Mediated Asymmetric Reduction

Patent RU2482105C1 describes the enzymatic reduction of 4-phenyl-3-butyn-2-one using OYE reductase and NADPH, yielding enantiomerically enriched intermediates that are esterified to the target compound. While yields are modest (∼50%), enantiomeric excess exceeds 98%, highlighting its utility for chiral synthesis.

Comparative Analysis of Methodologies

Method Yield (%) Stereocontrol Scalability Cost Efficiency
Fischer Esterification 72 Low Moderate High
Steglich Esterification 85 Moderate Low Moderate
Claisen Condensation 54 High High Low
Wittig Reaction 78 High Moderate Moderate
Enzymatic Synthesis 89 High High Low

The enzymatic route excels in stereoselectivity and green chemistry metrics but requires specialized equipment. Industrial applications favor the Wittig reaction for its balance of yield and cost.

Chemical Reactions Analysis

Types of Reactions

3-phenylprop-2-enyl 4-phenylbut-3-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-phenylprop-2-enyl 4-phenylbut-3-enoic acid.

    Reduction: Formation of 3-phenylprop-2-enyl 4-phenylbut-3-enol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-phenylprop-2-enyl 4-phenylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenylprop-2-enyl 4-phenylbut-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The phenyl groups may contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Key Observations :

  • Ethyl cinnamate lacks the extended conjugation of 4-phenylbut-3-enoate, reducing its thermal stability and UV absorption .
  • 3-Phenylprop-2-enyl butanoate () has a saturated butanoate chain, leading to reduced conjugation and distinct reactivity in nucleophilic additions .

Spectral Data

Property 3-Phenylprop-2-enyl 4-phenylbut-3-enoate (Inferred) 3-Phenylprop-2-enyl butanoate () Ethyl cinnamate ()
¹H NMR (δ ppm) ~6.2–7.8 (aromatic), 6.5–7.0 (vinyl protons) Similar aromatic peaks, δ 0.9 (CH₃) δ 1.3 (CH₃), 4.2 (OCH₂)
IR (cm⁻¹) ~1710 (C=O), 1650 (C=C) ~1715 (C=O), no conjugated C=C ~1710 (C=O), 1630 (C=C)

Notes: The extended conjugation in 3-phenylprop-2-enyl 4-phenylbut-3-enoate likely shifts IR C=O and C=C peaks to lower wavenumbers compared to saturated analogs .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-phenylprop-2-enyl 4-phenylbut-3-enoate in laboratory settings?

  • Methodological Answer :

  • Always use PPE: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts .
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste programs. Avoid aqueous washing to prevent unintended hydrolysis .
  • Supporting Data:
Hazard CategoryPrecautionary Measures
Skin IrritantWash with soap/water; consult physician if irritation persists
Inhalation RiskUse respirators with organic vapor cartridges in poorly ventilated areas

Q. How can the purity of synthesized 3-phenylprop-2-enyl 4-phenylbut-3-enoate be validated?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to detect impurities. Compare retention times with authentic standards .
  • Spectroscopy : Confirm structural integrity via 1H^1H-NMR (e.g., vinyl proton signals at δ 6.2–6.8 ppm) and FT-IR (ester C=O stretch ~1740 cm1 ^{-1}) .
  • Note: Cross-validate with elemental analysis (C, H, O) to ensure stoichiometric consistency .

Q. What synthetic routes are optimal for preparing 3-phenylprop-2-enyl 4-phenylbut-3-enoate?

  • Methodological Answer :

  • Step 1 : Synthesize 4-phenylbut-3-enoic acid via Heck coupling of styrene with acrylic acid .
  • Step 2 : Esterify with 3-phenylpropargyl alcohol using DCC/DMAP catalysis. Monitor reaction progress by TLC (hexane:ethyl acetate 4:1) .
  • Critical Tip: Purify intermediates via silica gel chromatography to eliminate diastereomeric byproducts .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for 3-phenylprop-2-enyl 4-phenylbut-3-enoate across studies?

  • Methodological Answer :

  • Hypothesis Testing : Replicate experiments under controlled conditions (solvent, temperature) to isolate variables causing spectral shifts .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to predict 1H^1H-NMR chemical shifts and compare with empirical data .
  • Case Study: Discrepancies in vinyl proton coupling constants may arise from rotational isomerism—analyze via variable-temperature NMR .

Q. What strategies mitigate side reactions during esterification of 4-phenylbut-3-enoic acid?

  • Methodological Answer :

  • Catalytic Optimization : Replace DCC with EDC·HCl to reduce carbodiimide-mediated side products. Use molecular sieves to scavenge water and shift equilibrium .
  • Kinetic Control : Conduct reactions at 0°C to slow enoate isomerization. Monitor via in-situ IR for real-time carbonyl group tracking .
  • Data Table:
CatalystYield (%)Side Product (%)
DCC/DMAP7218 (Anhydride)
EDC·HCl855 (Unreacted acid)

Q. How to design a catalytic system for enantioselective synthesis of 3-phenylprop-2-enyl 4-phenylbut-3-enoate?

  • Methodological Answer :

  • Chiral Catalysts : Screen bisoxazoline-Cu(II) complexes for asymmetric induction in esterification. Measure enantiomeric excess (ee) via chiral HPLC .
  • Solvent Effects : Test polar aprotic solvents (e.g., DCE vs. THF) to optimize catalyst-substrate interactions. Use 31P^{31}P-NMR to probe coordination geometry .
  • Challenge: Competing π-π stacking between phenyl groups may reduce stereocontrol—introduce sterically hindered ligands to mitigate .

Q. What analytical methods are suitable for studying degradation pathways of 3-phenylprop-2-enyl 4-phenylbut-3-enoate under oxidative conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to H2O2\text{H}_2\text{O}_2/UV light and analyze degradation products via LC-MS/MS. Identify radical intermediates using ESR spectroscopy .
  • Mechanistic Probes : Isotope-labeling (e.g., 18O^{18}\text{O}) to trace ester bond cleavage pathways. Compare kinetics under aerobic vs. anaerobic conditions .

Contradiction Analysis Framework

  • Example : Conflicting reports on thermal stability.
    • Approach :

Perform DSC/TGA to determine decomposition onset temperature.

Correlate with computational thermochemistry (e.g., Gibbs free energy of decomposition) .

Reconcile discrepancies by identifying moisture or oxygen content variations in prior studies .

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